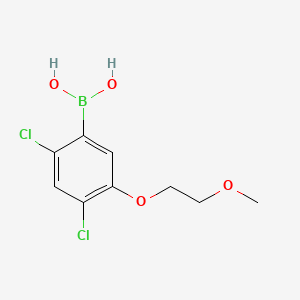

2,4-Dichloro-5-(2-methoxyethoxy)phenylboronic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

[2,4-dichloro-5-(2-methoxyethoxy)phenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11BCl2O4/c1-15-2-3-16-9-4-6(10(13)14)7(11)5-8(9)12/h4-5,13-14H,2-3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RNOGFSLJRIPEMF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=C(C=C1Cl)Cl)OCCOC)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11BCl2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40681690 | |

| Record name | [2,4-Dichloro-5-(2-methoxyethoxy)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40681690 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

264.90 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1256354-89-8 | |

| Record name | B-[2,4-Dichloro-5-(2-methoxyethoxy)phenyl]boronic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1256354-89-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | [2,4-Dichloro-5-(2-methoxyethoxy)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40681690 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis and Characterization of 2,4-Dichloro-5-(2-methoxyethoxy)phenylboronic Acid

Foreword: The Strategic Value of Substituted Phenylboronic Acids in Modern Drug Discovery

Phenylboronic acids and their derivatives are foundational building blocks in contemporary medicinal chemistry, primarily due to their versatility in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling.[1][2] These reactions are instrumental in constructing the carbon-carbon bonds that form the backbone of a vast array of complex organic molecules, including many blockbuster drugs.[3][4] The specific substitution pattern on the phenyl ring allows for the fine-tuning of a molecule's steric and electronic properties, which in turn can significantly influence its biological activity, selectivity, and pharmacokinetic profile.[5][6]

This guide provides an in-depth, experience-driven perspective on the synthesis and characterization of a specific, highly functionalized intermediate: 2,4-Dichloro-5-(2-methoxyethoxy)phenylboronic acid . The presence of two chlorine atoms, combined with a methoxyethoxy side chain, offers medicinal chemists a unique scaffold to explore structure-activity relationships (SAR) in drug discovery programs. The chloro groups provide potential metabolic blocking sites and can influence ring electronics, while the methoxyethoxy group can enhance solubility and provide additional hydrogen bonding opportunities.[5] This document is intended for researchers, scientists, and drug development professionals, offering not just a protocol, but the underlying scientific rationale for the presented methodologies.

Part 1: Strategic Synthesis Pathway

The synthesis of this compound is most effectively approached through a multi-step sequence starting from a readily available precursor. The logical and field-proven strategy involves the formation of a Grignard reagent from a corresponding aryl bromide, followed by quenching with a trialkyl borate.

Diagram of the Synthetic Workflow

Caption: Synthetic pathway for this compound.

Detailed Experimental Protocol and Rationale

Step 1: Synthesis of 1,2-Dichloro-4-(2-methoxyethoxy)benzene

-

Protocol:

-

To a stirred suspension of sodium hydride (60% dispersion in mineral oil, 1.2 eq) in anhydrous tetrahydrofuran (THF) at 0 °C under an inert atmosphere (Argon), add 2-methoxyethanol (1.1 eq) dropwise.

-

Allow the mixture to warm to room temperature and stir for 30 minutes until hydrogen evolution ceases.

-

Cool the resulting sodium alkoxide solution back to 0 °C and add a solution of 1,2-dichloro-4-fluorobenzene (1.0 eq) in THF dropwise.

-

The reaction mixture is then heated to reflux and monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Upon completion, the reaction is carefully quenched with water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography.

-

-

Causality and Expertise: The choice of sodium hydride is critical for the quantitative deprotonation of 2-methoxyethanol, forming a potent nucleophile. The fluorine atom on the starting material is the target for nucleophilic aromatic substitution due to its higher electronegativity and better leaving group ability compared to chlorine in this context. THF is an excellent solvent for this type of reaction due to its ability to solvate the sodium cation and its suitable boiling point for the reaction.

Step 2: Synthesis of 1-Bromo-2,4-dichloro-5-(2-methoxyethoxy)benzene

-

Protocol:

-

Dissolve 1,2-dichloro-4-(2-methoxyethoxy)benzene (1.0 eq) in dichloromethane (CH₂Cl₂).

-

Cool the solution to 0 °C and add N-Bromosuccinimide (NBS) (1.05 eq) in one portion.

-

Add concentrated sulfuric acid (catalytic amount) dropwise.

-

Allow the reaction to stir at room temperature and monitor by TLC.

-

Once the reaction is complete, quench with a saturated aqueous solution of sodium bicarbonate.

-

Separate the organic layer, wash with water and brine, dry over anhydrous magnesium sulfate, and concentrate to yield the crude product, which can be purified by recrystallization or column chromatography.

-

-

Causality and Expertise: Electrophilic aromatic substitution (bromination) is directed by the activating methoxyethoxy group to the ortho position, which is the only available position on the ring. NBS is a safe and effective source of electrophilic bromine. The catalytic amount of strong acid polarizes the Br-N bond in NBS, increasing its electrophilicity.

Step 3: Synthesis of this compound

-

Protocol:

-

Dissolve 1-bromo-2,4-dichloro-5-(2-methoxyethoxy)benzene (1.0 eq) in anhydrous THF under an inert atmosphere.

-

Cool the solution to -78 °C (dry ice/acetone bath).

-

Add n-butyllithium (1.1 eq, solution in hexanes) dropwise, maintaining the temperature below -70 °C.

-

Stir the mixture at -78 °C for 1 hour to ensure complete lithium-halogen exchange.

-

Add triisopropyl borate (1.2 eq) dropwise, again maintaining the low temperature.

-

After the addition is complete, allow the reaction to slowly warm to room temperature and stir overnight.

-

Quench the reaction by adding 1 M hydrochloric acid and stir vigorously for 1 hour.

-

Extract the product with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated. The crude boronic acid is purified by trituration with hexane or by recrystallization.[7][8]

-

-

Causality and Expertise: The formation of the boronic acid proceeds via a lithium-halogen exchange followed by reaction with an electrophilic boron source. The use of n-butyllithium at very low temperatures is crucial to prevent side reactions. Triisopropyl borate is used in favor of trimethyl borate as it is less prone to undergo multiple additions. The final acidic workup hydrolyzes the boronate ester to the desired boronic acid.

Part 2: Comprehensive Characterization and Data Interpretation

A multi-technique approach is essential for the unambiguous confirmation of the structure and purity of the synthesized this compound.

Data Presentation: Expected Analytical Results

| Technique | Parameter | Expected Result |

| ¹H NMR | Chemical Shift (δ, ppm) | Aromatic protons (~7.0-7.8 ppm, 2H), Methoxyethoxy protons (CH₂O, ~4.2 ppm, 2H; OCH₂, ~3.8 ppm, 2H; OCH₃, ~3.4 ppm, 3H), Boronic acid protons (B(OH)₂, broad singlet, variable shift) |

| ¹³C NMR | Chemical Shift (δ, ppm) | Aromatic carbons (~110-160 ppm), Carbon attached to Boron (broad signal), Methoxyethoxy carbons (~60-75 ppm) |

| LC-MS | [M-H]⁻ | Expected m/z: 264.99 (for C₉H₁₀BCl₂O₄) |

| HPLC | Purity | >95% (UV detection at 254 nm) |

Detailed Analytical Methodologies

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Purpose: To confirm the molecular structure by observing the chemical environment of the hydrogen and carbon atoms.[9]

-

Protocol:

-

Prepare a sample by dissolving 5-10 mg of the compound in 0.6 mL of a deuterated solvent (e.g., DMSO-d₆).

-

Acquire ¹H NMR and ¹³C NMR spectra on a 400 MHz or higher spectrometer.

-

For ¹H NMR, the presence of two distinct aromatic signals, along with the characteristic signals for the methoxyethoxy group, will be indicative of the correct structure. The boronic acid protons will appear as a broad, exchangeable singlet.

-

For ¹³C NMR, the number of aromatic and aliphatic carbon signals should match the expected structure. The carbon atom bonded to the boron atom may exhibit a broad signal due to quadrupolar relaxation.[9]

-

2. Liquid Chromatography-Mass Spectrometry (LC-MS)

-

Purpose: To determine the molecular weight of the compound and assess its purity.[10][11]

-

Protocol:

-

Prepare a dilute solution of the compound in a suitable solvent (e.g., acetonitrile/water).

-

Inject the sample into an HPLC system coupled to a mass spectrometer (e.g., electrospray ionization - ESI).

-

A typical HPLC method would involve a C18 reversed-phase column with a gradient elution of water and acetonitrile, both containing a small amount of formic acid or ammonia to aid ionization.[10][12]

-

In negative ion mode (ESI-), the expected [M-H]⁻ peak should be observed, confirming the molecular weight.

-

3. High-Performance Liquid Chromatography (HPLC)

-

Purpose: To determine the purity of the final compound.[13][14]

-

Protocol:

-

Use the same or a similar HPLC method as described for LC-MS, but with UV detection (e.g., at 254 nm).

-

The purity is calculated based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

-

Part 3: Applications in Drug Discovery

This compound is a valuable intermediate for the synthesis of bioactive molecules, particularly in the context of kinase inhibitors and other targeted therapies.[5]

Diagram of a Representative Suzuki-Miyaura Coupling

Caption: General scheme of a Suzuki-Miyaura coupling reaction.

The primary application of this boronic acid is in Suzuki-Miyaura cross-coupling reactions to form biaryl or heteroaryl-aryl structures.[1][15] By coupling this intermediate with various halogenated aromatic or heteroaromatic systems, a library of compounds can be rapidly synthesized for biological screening.[16] The dichloro-substitution pattern can enhance binding affinity through specific interactions within a protein's active site, while the methoxyethoxy tail can be tailored to improve solubility and cell permeability, which are critical properties for any drug candidate.[17][18]

Conclusion

This guide has outlined a robust and scientifically sound pathway for the synthesis and characterization of this compound. By understanding the rationale behind each experimental step and analytical technique, researchers can confidently produce and validate this important chemical intermediate for its use in advancing drug discovery and development programs. The principles and protocols described herein are grounded in established organic chemistry and are designed to be both reliable and reproducible.

References

- (2-(Isobutylthio)-5-(trifluoromethyl)-pyridin-3-yl)boronic acid - Matrix Scientific. (n.d.).

- 2-(Isobutylthio)-5-(trifluoromethyl)pyridine-3-boronic acid CAS#: 1256345-54-6 • ChemWhat. (n.d.).

- 1256345-54-6 2-(Isobutylthio)-5-(trifluoromethyl)pyridine-3-boronic acid. (n.d.).

- 2-Isobutylthio-5-trifluoromethylpyridine-3-boronic acid CAS 1256345. (n.d.).

- CAS NO. 1256345-54-6 | (2-(Isobutylthio)-5-(trifluoromethyl... - Arctom. (n.d.).

- Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids - Semantic Scholar. (2021).

- Supporting Information - Theranostics. (n.d.).

- Suzuki-Miyaura Coupling - Chemistry LibreTexts. (2024).

- Quantitation of boronic acids at pg/mL levels of sensitivity - SCIEX. (n.d.).

- HPLC Separation of Aromatic Boronic Acids on Primesep P - SIELC Technologies. (n.d.).

- Preparation method of 2, 4-dichloro-6- (4-methoxyphenyl) -1,3, 5-triazine - Google Patents. (n.d.).

- Application Notes and Protocols: 2-Ethoxy-5-methoxyphenylboronic Acid in Medicinal Chemistry - Benchchem. (2025).

- Reaction scheme of Suzuki‐Miyaura cross‐coupling reaction of... - ResearchGate. (n.d.).

- Organoborane coupling reactions (Suzuki coupling) - PMC - NIH. (n.d.).

- Suzuki–Miyaura Cross-Coupling for the Synthesis of Key Intermediates of Ketoprofen and Bifonazole Analogues - MDPI. (2023).

- Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC - PubMed Central. (n.d.).

- Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective - PMC - PubMed Central. (n.d.).

- Synthesis, Pharmacological Characterization, and Structure–Activity Relationships of Noncanonical Selective Agonists for α7 n - eScholarship. (n.d.).

- Synthesis of 2,4-dichloro-5-fluoropyrimidine and recovery of DMA from waste water. (n.d.).

- A Comparative Guide to the Analytical Characterization of 2,5-Difluorophenylboronic Acid: NMR-Based Analysis and Alternative Met - Benchchem. (n.d.).

- Does any one have a general idea about Boronic acids HPLC methods? | ResearchGate. (2014).

- (3,4,5-trifluorophenyl)boronic acid - Organic Syntheses Procedure. (n.d.).

- JP2002047292A - Process for producing phenylboronic acids and triphenylboroxines - Google Patents. (n.d.).

- A High Sensitive LC-MS/MS Method for the Simultaneous Determination of Potential Genotoxic Impurities Carboxy Phenyl Boronic Acid and Methyl Phenyl Boronic Acid in Lumacaftor - Scirp.org. (2021).

- A High Sensitive LC-MS/MS Method for the Simultaneous Determination of Potential Genotoxic Impurities Carboxy Phenyl Boronic Acid and Methyl Phenyl Boronic Acid in Lumacaftor - Semantic Scholar. (2021).

- Phytochemicals in Drug Discovery—A Confluence of Tradition and Innovation - PMC - NIH. (n.d.).

- 2,2-Dichloro-N-[5-[2-[3-(4-methoxyphenyl)-5-phenyl-3,4-dihydro-2H-pyrazol-2-yl]-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]acetamide - MDPI. (n.d.).

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. JP2002047292A - Process for producing phenylboronic acids and triphenylboroxines - Google Patents [patents.google.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. A High Sensitive LC-MS/MS Method for the Simultaneous Determination of Potential Genotoxic Impurities Carboxy Phenyl Boronic Acid and Methyl Phenyl Boronic Acid in Lumacaftor [scirp.org]

- 11. [PDF] A High Sensitive LC-MS/MS Method for the Simultaneous Determination of Potential Genotoxic Impurities Carboxy Phenyl Boronic Acid and Methyl Phenyl Boronic Acid in Lumacaftor | Semantic Scholar [semanticscholar.org]

- 12. sciex.com [sciex.com]

- 13. HPLC Separation of Aromatic Boronic Acids on Primesep P | SIELC Technologies [sielc.com]

- 14. researchgate.net [researchgate.net]

- 15. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 16. escholarship.org [escholarship.org]

- 17. Phytochemicals in Drug Discovery—A Confluence of Tradition and Innovation - PMC [pmc.ncbi.nlm.nih.gov]

- 18. mdpi.com [mdpi.com]

An In-depth Technical Guide to 2,4-Dichloro-5-(2-methoxyethoxy)phenylboronic acid: A Versatile Reagent for Modern Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Substituted Phenylboronic Acids

Phenylboronic acids are a cornerstone of modern organic synthesis, primarily due to their pivotal role in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This reaction's ability to form carbon-carbon bonds with high efficiency and functional group tolerance has made it an indispensable tool in the synthesis of complex molecules, particularly in the pharmaceutical and materials science industries. The specific properties and reactivity of a phenylboronic acid are dictated by the substituents on the phenyl ring. The subject of this guide, 2,4-Dichloro-5-(2-methoxyethoxy)phenylboronic acid , is a uniquely functionalized reagent offering a combination of steric and electronic features that make it a valuable building block for the synthesis of novel compounds. This guide will provide a comprehensive overview of its properties, a plausible synthetic route, its key applications, and detailed experimental protocols.

Core Properties of this compound

A thorough understanding of the physicochemical properties of a reagent is fundamental to its effective application in synthesis. While specific experimental data for this compound is not extensively published, we can infer its properties based on its structure and data from analogous compounds.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source/Basis |

| CAS Number | 1256354-89-8 | Chemical Supplier Data[1][2][3] |

| Molecular Formula | C₉H₁₁BCl₂O₄ | Chemical Supplier Data |

| Molecular Weight | 264.90 g/mol | Chemical Supplier Data[3] |

| Appearance | White to off-white solid (predicted) | General appearance of phenylboronic acids[4][5] |

| Melting Point | Not available (likely >150 °C) | Based on similar substituted phenylboronic acids |

| Solubility | Soluble in polar organic solvents (e.g., DMSO, DMF, Methanol); Poorly soluble in nonpolar solvents (e.g., Hexane) and water (predicted) | General solubility of phenylboronic acids[4] |

| Stability | Stable under standard conditions. Sensitive to strong oxidizing agents. May dehydrate upon heating to form the corresponding boroxine (trimeric anhydride). | General stability of phenylboronic acids |

Synthesis of this compound: A Proposed Synthetic Pathway

Diagram 1: Proposed Synthesis of this compound

Caption: Proposed synthetic workflow for this compound.

Experimental Protocol: A Step-by-Step Guide

Materials:

-

1-Bromo-2,4-dichloro-5-(2-methoxyethoxy)benzene

-

Magnesium turnings

-

Iodine crystal (catalytic amount)

-

Anhydrous tetrahydrofuran (THF)

-

Triisopropyl borate

-

Hydrochloric acid (1 M)

-

Diethyl ether

-

Saturated aqueous sodium chloride (brine)

-

Anhydrous magnesium sulfate

Procedure:

-

Grignard Reagent Formation:

-

To a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer under an inert atmosphere (argon or nitrogen), add magnesium turnings.

-

Add a small crystal of iodine.

-

Add a solution of 1-bromo-2,4-dichloro-5-(2-methoxyethoxy)benzene in anhydrous THF dropwise via the dropping funnel to initiate the reaction.

-

Once the reaction has started (indicated by heat evolution and disappearance of the iodine color), add the remaining solution of the aryl bromide at a rate that maintains a gentle reflux.

-

After the addition is complete, stir the reaction mixture at room temperature for an additional hour to ensure complete formation of the Grignard reagent.

-

-

Borylation:

-

In a separate flame-dried flask, dissolve triisopropyl borate in anhydrous THF and cool the solution to -78 °C using a dry ice/acetone bath.

-

Transfer the prepared Grignard reagent to the cooled triisopropyl borate solution via a cannula, maintaining the temperature at -78 °C.

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.

-

-

Hydrolysis and Workup:

-

Cool the reaction mixture in an ice bath and quench by the slow addition of 1 M hydrochloric acid until the solution is acidic (pH ~2).

-

Stir the mixture vigorously for 30 minutes.

-

Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x volumes).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

-

Purification:

-

The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., a mixture of ethyl acetate and hexane) or by column chromatography on silica gel.

-

Spectroscopic Characterization (Predicted)

While experimental spectra for this specific compound are not publicly available, we can predict the key features based on its structure.

¹H NMR (predicted):

-

Two singlets in the aromatic region (δ 7.0-8.0 ppm), corresponding to the two non-equivalent aromatic protons.

-

A set of multiplets or two triplets in the region of δ 3.5-4.5 ppm, corresponding to the -OCH₂CH₂O- protons of the methoxyethoxy group.

-

A singlet around δ 3.4 ppm for the terminal -OCH₃ protons.

-

A broad singlet for the boronic acid -OH protons, which may be exchangeable with D₂O.

¹³C NMR (predicted):

-

Six distinct signals in the aromatic region (δ 110-160 ppm), with the carbons attached to chlorine and oxygen appearing at lower field.

-

Signals corresponding to the carbons of the methoxyethoxy group (δ 60-75 ppm).

-

A signal for the terminal methoxy carbon (around δ 59 ppm).

-

The carbon atom attached to the boron atom will likely appear as a broad signal.

Mass Spectrometry (predicted):

-

The mass spectrum would be expected to show a molecular ion peak (M⁺) corresponding to the molecular weight of 264.90.

-

The isotopic pattern of the molecular ion will be characteristic of a molecule containing two chlorine atoms.

-

Fragmentation patterns would likely involve the loss of the methoxyethoxy side chain and the boronic acid group.

Infrared (IR) Spectroscopy (predicted):

-

A broad O-H stretch in the region of 3200-3500 cm⁻¹ characteristic of the boronic acid.

-

C-H stretching vibrations for the aromatic ring and the alkyl chain (2850-3100 cm⁻¹).

-

C=C stretching vibrations for the aromatic ring (1450-1600 cm⁻¹).

-

A strong B-O stretching vibration around 1350 cm⁻¹.

-

C-O stretching vibrations for the ether linkages (1050-1250 cm⁻¹).

-

C-Cl stretching vibrations in the fingerprint region.

The Role in Drug Discovery and Organic Synthesis: A Perspective

The unique substitution pattern of this compound makes it a promising building block in several areas of chemical research.

-

Medicinal Chemistry: The 2,4-dichlorophenyl moiety is a common structural motif in many biologically active compounds. The chlorine atoms can modulate the lipophilicity and metabolic stability of a molecule and can also engage in halogen bonding interactions with biological targets. The methoxyethoxy group can improve solubility and provide additional hydrogen bond acceptor sites. Therefore, this boronic acid is a valuable tool for introducing this specific substituted phenyl ring into potential drug candidates, such as kinase inhibitors or other targeted therapies[6].

-

Suzuki-Miyaura Cross-Coupling Reactions: This is the primary application for this class of compounds. It can be coupled with a wide range of aryl, heteroaryl, or vinyl halides or triflates to generate more complex molecular architectures.

Diagram 2: The Suzuki-Miyaura Catalytic Cycle

Caption: A generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Exemplary Protocol: Suzuki-Miyaura Coupling

Materials:

-

This compound

-

An aryl or heteroaryl halide (e.g., bromobenzene)

-

Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂)

-

Base (e.g., potassium carbonate, cesium carbonate)

-

Solvent (e.g., 1,4-dioxane/water, toluene/ethanol/water)

Procedure:

-

To a reaction vessel, add this compound (1.2 equivalents), the aryl halide (1.0 equivalent), the palladium catalyst (1-5 mol%), and the base (2-3 equivalents).

-

Purge the vessel with an inert gas (argon or nitrogen).

-

Add the degassed solvent system.

-

Heat the reaction mixture to the desired temperature (typically 80-110 °C) and monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature and dilute with water and an organic solvent (e.g., ethyl acetate).

-

Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization.

Safety and Handling

As with all laboratory chemicals, proper safety precautions should be taken when handling this compound. While a specific Safety Data Sheet (SDS) is not widely available, the following guidelines are based on data for similar boronic acids.

-

Personal Protective Equipment (PPE): Wear standard laboratory attire, including a lab coat, safety glasses with side shields, and chemical-resistant gloves.

-

Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust. Avoid contact with skin and eyes. Wash hands thoroughly after handling.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

-

First Aid:

-

In case of skin contact: Immediately wash with plenty of soap and water.

-

In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.

-

If inhaled: Move the person to fresh air.

-

If swallowed: Rinse mouth. Do NOT induce vomiting. Seek medical attention.

-

Conclusion and Future Outlook

This compound represents a valuable and versatile building block for organic synthesis. Its unique combination of chloro and methoxyethoxy substituents provides chemists with a tool to introduce a highly functionalized phenyl moiety into complex molecules. While detailed experimental data for this specific compound remains to be published, its predicted properties and reactivity, based on the well-established chemistry of phenylboronic acids, highlight its potential in the fields of medicinal chemistry and materials science. As the demand for novel and structurally diverse compounds continues to grow, reagents such as this will undoubtedly play an increasingly important role in the advancement of chemical research and development.

References

-

Chemcd. This compound(1256354-89-8). Available at: [Link]

-

Theranostics. Supporting Information. Available at: [Link]

-

LookChem. CAS No.1256354-89-8,2,4-Dichloro-5-(2.... Available at: [Link]

-

MDPI. Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. Available at: [Link]

-

NIH. SUZUKI-MIYAURA COUPLING REACTIONS OF 3,5-DICHLORO-1,2,4-THIADIAZOLE. Available at: [Link]

-

PMC. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Available at: [Link]

-

Chemistry LibreTexts. Suzuki-Miyaura Coupling. Available at: [Link]

-

PubChem. Phenylboronic Acid. Available at: [Link]

-

ResearchGate. Reaction scheme of Suzuki‐Miyaura cross‐coupling reaction of.... Available at: [Link]

-

Asian Journal of Chemistry. Suzuki-Miyaura Cross-Coupling Reaction Catalyzed by 4,4'-tBu2-2,2'-dipyridyl-palladium(II) Dichloride Complex in Aqueous Solvent Under Aerobic Condition. Available at: [Link]

-

ChemicalRegister. 4-Chloro-2-fluoro-3-(2-methoxyethoxy)phenylboronic acid (CAS No. 1256346-26-5) Suppliers. Available at: [Link]

-

Human Metabolome Database. 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000691). Available at: [Link]

-

The Royal Society of Chemistry. [Supporting Information] L-Proline: an efficient N,O-bidentate ligand for copper- catalyzed aerobic oxidation of primary and secondary benzylic alcohols at room temperature. Available at: [Link]

-

Beijing Infochem. 4,5-Dichloro-2-(2-methoxyethoxy)phenylboronic acid - CAS:1256354-99-0. Available at: [Link]

-

NIST WebBook. 2,4-D. Available at: [Link]

-

ResearchGate. Boronic Acids: Preparation, Applications in Organic Synthesis and Medicine. Available at: [Link]

-

Wikipedia. Phenylboronic acid. Available at: [Link]

-

Organic Chemistry Plus. A Facile Route to Melaminophenyl Boronates using 2, 4-Diazido-6- Chloro-1, 3, 5-Triazine as an Electrophilic Reagent. Available at: [Link]

-

PubMed. Crystal structure, supramolecular architecture and spectroscopic characterization of the Knoevenagel-type indole derivative (2E)-2-(1H-indol-3-ylmethylidene)-4,4-dimethyl-3-oxopentanenitrile. Available at: [Link]

-

PMC. Synthesis, Structural Characterization, Hirshfeld Surface Analysis, and Evaluation of Nonlinear Optical Properties of Novel Cocrystal of Acridine with 2,4-Dihydroxybenzaldehyde. Available at: [Link]

-

The Royal Society of Chemistry. Supporting information. Available at: [Link]

- Google Patents. Synthesis method for 2, 4-dichloro-5-methoxy pyrimidine.

-

PhytoBank. 13C NMR Spectrum (PHY0064709). Available at: [Link]

-

SpectraBase. 2,4-Dimethoxyphenylboronic acid - Optional[ATR-IR] - Spectrum. Available at: [Link]

-

Bio-Rad. Near IR Spectra Collection of Common Organic Compounds (High). Available at: [Link]

-

Pharmaffiliates. 4,6-Dichloro-5-(2-methoxyphenoxy)-2,2'-bipyrimidine. Available at: [Link]

-

ResearchGate. FTIR-ATR spectroscopic analyses of changes in wood properties during particle- and fibreboard production of hard- and softwood trees. Available at: [Link]

-

PubMed. Multiresonant coherent multidimensional spectroscopy. Available at: [Link]

-

PubMed. Green first derivative synchronous spectrofluorimetric determination of lacidipine and its acid degradation product in plasma and mixtures. Available at: [Link]

-

SpectraBase. 2,4'-Dichloroacetophenone - Optional[13C NMR] - Chemical Shifts. Available at: [Link]

Sources

An In-depth Technical Guide to 2,4-Dichloro-5-(2-methoxyethoxy)phenylboronic acid: A Key Building Block in Modern Drug Discovery

This guide provides an in-depth exploration of 2,4-dichloro-5-(2-methoxyethoxy)phenylboronic acid, a specialized organoboron compound increasingly recognized for its utility in medicinal chemistry and materials science. We will delve into its chemical structure, physicochemical properties, synthesis, and key applications, with a focus on providing practical insights for researchers and professionals in drug development.

Introduction: The Versatility of Substituted Phenylboronic Acids

Phenylboronic acids are a class of organic compounds characterized by a phenyl ring attached to a boronic acid functional group (-B(OH)₂).[1] They are generally stable, easy to handle, and serve as crucial reagents in organic synthesis, most notably in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[2][3] This reaction allows for the formation of carbon-carbon bonds, a fundamental process in the construction of complex organic molecules, including pharmaceuticals and functional materials.[4]

The strategic placement of various substituents on the phenyl ring allows for the fine-tuning of the molecule's electronic and steric properties. This, in turn, influences its reactivity and the characteristics of the final products. This compound is a prime example of a tailored building block, offering a unique combination of functionalities for advanced synthetic applications.

Chemical Structure and Physicochemical Properties

The chemical structure of this compound features a benzene ring substituted with two chlorine atoms at positions 2 and 4, and a 2-methoxyethoxy group at position 5. The boronic acid group is attached at position 1.

Caption: Chemical structure of this compound.

The combination of electron-withdrawing chlorine atoms and the electron-donating, flexible 2-methoxyethoxy group imparts specific properties to this molecule. The ether chain can enhance solubility in organic solvents and influence the molecule's conformation and binding to biological targets.

Table 1: Physicochemical Properties of this compound and Related Compounds

| Property | This compound | Phenylboronic Acid | 2,4-Dimethoxyphenylboronic acid |

| CAS Number | 1256354-89-8[5] | 98-80-6[1] | 133730-34-4 |

| Molecular Formula | C₉H₁₁BCl₂O₄ | C₆H₇BO₂[1] | C₈H₁₁BO₄ |

| Molecular Weight | 264.90 g/mol | 121.93 g/mol [1] | 181.98 g/mol |

| Appearance | White to off-white powder (inferred) | White to yellow powder[1] | White to off-white crystalline powder |

| Melting Point | Data not available | 216-219 °C[6] | 125-127 °C |

| Solubility | Soluble in polar organic solvents (inferred) | Soluble in diethyl ether, ethanol; 10 g/L in water (20 °C)[1] | Soluble in Chloroform (Slightly), DMSO (Slightly), Methanol (Slightly) |

| pKa | Data not available | 8.83[1] | Data not available |

Note: Some properties for the title compound are inferred from the general properties of phenylboronic acids due to a lack of specific experimental data in the searched literature.

Synthesis and Purification

The synthesis of substituted phenylboronic acids typically involves the reaction of a corresponding organometallic reagent (like a Grignard or organolithium reagent) with a trialkyl borate, followed by acidic workup.[7][8]

Experimental Protocol: A General Approach to the Synthesis of Substituted Phenylboronic Acids

This protocol is a generalized procedure based on common synthetic routes for similar compounds.[7]

Step 1: Formation of the Grignard Reagent

-

To a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, add magnesium turnings.

-

Add a small crystal of iodine and anhydrous diethyl ether to cover the magnesium.

-

Heat the mixture to reflux.

-

Slowly add a solution of the corresponding aryl bromide (in this case, 1-bromo-2,4-dichloro-5-(2-methoxyethoxy)benzene) in anhydrous diethyl ether through the dropping funnel at a rate that maintains a gentle reflux.

-

After the addition is complete, continue stirring at reflux for an additional 1-2 hours to ensure complete formation of the Grignard reagent.

Step 2: Borylation

-

In a separate flame-dried flask, dissolve trimethyl borate in anhydrous tetrahydrofuran (THF).

-

Cool this solution to -78 °C using a dry ice/acetone bath.

-

Slowly add the prepared Grignard reagent to the cold trimethyl borate solution via a cannula.

-

Allow the reaction mixture to slowly warm to room temperature and stir overnight.

Step 3: Hydrolysis and Purification

-

Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.

-

Separate the organic layer, and extract the aqueous layer with ethyl acetate.

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter the solution and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude this compound by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane).

Caption: A generalized workflow for the synthesis of phenylboronic acids.

Applications in Drug Discovery and Organic Synthesis

The primary application of this compound lies in its use as a building block in Suzuki-Miyaura cross-coupling reactions.[2][9] This powerful reaction enables the synthesis of biaryls and other conjugated systems, which are common motifs in many biologically active compounds.[4]

The Suzuki-Miyaura Coupling Reaction

The Suzuki-Miyaura coupling involves the reaction of an organoboron compound (like our title compound) with an organohalide in the presence of a palladium catalyst and a base.[2][3]

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

The specific substitution pattern of this compound makes it a valuable precursor for synthesizing targeted libraries of compounds for screening in drug discovery programs. For instance, substituted phenylboronic acids are used in the synthesis of kinase inhibitors, which are a critical class of anticancer drugs.[10] The dichloro and methoxyethoxy moieties can be strategically employed to modulate the pharmacokinetic and pharmacodynamic properties of the final drug candidate.

Safety and Handling

General Safety Precautions:

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.

-

Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust.[14] Avoid contact with skin and eyes.

-

Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents.

-

First Aid: In case of contact, flush the affected area with plenty of water. If inhaled, move to fresh air. Seek medical attention if irritation persists.[11]

Conclusion

This compound is a highly functionalized building block with significant potential in organic synthesis, particularly in the realm of medicinal chemistry. Its unique substitution pattern offers chemists the ability to introduce specific structural and electronic features into target molecules. A thorough understanding of its properties, synthesis, and reactivity in key transformations like the Suzuki-Miyaura coupling is essential for leveraging its full potential in the development of novel therapeutics and advanced materials.

References

-

Chemcd. (n.d.). This compound(1256354-89-8). Retrieved from [Link]

-

Wikipedia. (2023). Phenylboronic acid. Retrieved from [Link]

- Krajcovicova, S., et al. (2021). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids.

-

Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]

- Google Patents. (n.d.). Preparation method of 2, 4-dichloro-6- (4-methoxyphenyl) -1,3, 5-triazine.

-

Beijing Xinheng Research Technology Co., Ltd. (n.d.). 4,5-Dichloro-2-(2-methoxyethoxy)phenylboronic acid - CAS:1256354-99-0. Retrieved from [Link]

-

ResearchGate. (n.d.). Reaction scheme of Suzuki‐Miyaura cross‐coupling reaction of.... Retrieved from [Link]

- Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483.

-

ResearchGate. (n.d.). Suzuki coupling of different chloropyridines with phenylboronic acids. Retrieved from [Link]

- Golon, A., et al. (2020). (Trifluoromethoxy)Phenylboronic Acids: Structures, Properties, and Antibacterial Activity. Molecules, 25(23), 5678.

- Silva, F. A., et al. (2020).

-

ResearchGate. (n.d.). Synthesis of 2,4-dichloro-5-fluoropyrimidine and recovery of DMA from waste water. Retrieved from [Link]

- Penchala, S. C., et al. (2021). Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. Molecules, 26(11), 3196.

-

Organic Syntheses. (n.d.). (3,4,5-trifluorophenyl)boronic acid. Retrieved from [Link]

- Google Patents. (n.d.). JP2002047292A - Process for producing phenylboronic acids and triphenylboroxines.

- Google Patents. (n.d.). US8822730B2 - Methods of isolating 4-chloro-2-fluoro-3-substituted-phenylboronic acids.

-

PubChem. (n.d.). 2-Methoxyphenylboronic acid. Retrieved from [Link]

-

MDPI. (n.d.). 2,2-Dichloro-N-[5-[2-[3-(4-methoxyphenyl)-5-phenyl-3,4-dihydro-2H-pyrazol-2-yl]-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]acetamide. Retrieved from [Link]

Sources

- 1. Phenylboronic acid - Wikipedia [en.wikipedia.org]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. chemcd.com [chemcd.com]

- 6. Phenylboronic acid | 98-80-6 [chemicalbook.com]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. JP2002047292A - Process for producing phenylboronic acids and triphenylboroxines - Google Patents [patents.google.com]

- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 10. benchchem.com [benchchem.com]

- 11. chemicalbook.com [chemicalbook.com]

- 12. aaronchem.com [aaronchem.com]

- 13. aksci.com [aksci.com]

- 14. echemi.com [echemi.com]

A Technical Guide to the Proposed Synthesis and Spectral Characterization of a Novel Benzodiazepine-Quinolone Conjugate

Introduction

The convergence of privileged pharmacological scaffolds into single molecular entities is a powerful strategy in modern drug discovery. The target molecule of this guide represents such a hybrid, integrating the anxiolytic and sedative properties of the benzodiazepine core with the established bioactivity of the quinolone moiety. This in-depth guide outlines a proposed multi-step synthesis for this complex conjugate and provides a detailed prediction of its spectral characteristics to aid in its potential identification and characterization.

Proposed Retrosynthetic Analysis

A logical retrosynthetic analysis of the target molecule suggests a convergent approach, disconnecting the molecule at the key amide and amine linkages. This leads to three primary precursor fragments: a reactive quinoline derivative (Fragment A), a diamino-benzodiazepine core (Fragment B), and a phenylacetic acid derivative (Fragment C).

Caption: Proposed final assembly of the target molecule.

Protocol:

-

Step 1: Selective N-Alkylation: The 3-amino group of the diamino-benzodiazepine (Fragment B) is expected to be more nucleophilic than the 5-anilino-type amine. Therefore, selective alkylation at the 3-position with the chloromethyl quinolone (Fragment A) should be achievable. The reaction would be carried out in a polar aprotic solvent such as DMF or acetonitrile, in the presence of a non-nucleophilic base like diisopropylethylamine (DIPEA) to scavenge the HCl byproduct. [3]2. Step 2: Amide Bond Formation: The remaining amino group at the 5-position of the alkylated intermediate is then acylated with phenylacetyl chloride (Fragment C). This reaction is also typically performed in the presence of a base (e.g., pyridine or triethylamine) to neutralize the generated HCl. The direct reaction of a carboxylic acid and an amine to form an amide is challenging and often requires high temperatures or coupling agents. [1][4][5]The use of an acid chloride is a more common and efficient method. [4]

Predicted Spectral Data

¹H and ¹³C NMR Spectroscopy

The predicted NMR spectra for the target molecule are complex, but key resonances can be anticipated based on the constituent fragments.

| Proton Type | Predicted ¹H NMR Chemical Shift (δ, ppm) | Key ¹³C NMR Chemical Shift (δ, ppm) |

| Phenyl H's | 7.20 - 7.80 (multiple multiplets) | 125.0 - 140.0 |

| Quinolone H's | 7.50 - 8.50 (doublets, singlets) | 115.0 - 148.0 |

| Benzodiazepine H's | 6.80 - 7.60 (multiplets) | 120.0 - 145.0 |

| N-CH₃ (Quinolone) | ~3.80 (singlet) | ~35.0 |

| C=O-CH₃ (Acetamido) | ~2.20 (singlet) | ~25.0 |

| CH₂ (linker) | ~4.50 (doublet) | ~45.0 |

| CH (Benzodiazepine) | ~4.00 (multiplet) | ~60.0 |

| CH₂ (Phenylacetamide) | ~3.60 (singlet) | ~43.0 |

| Amide N-H | 8.00 - 10.00 (broad singlets) | - |

| Quinolone C=O | - | ~175.0 |

| Benzodiazepine C=O | - | ~170.0 |

| Amide C=O's | - | ~168.0, ~172.0 |

Note: Chemical shifts are highly dependent on the solvent and local electronic environment. These are estimations based on typical values for similar functional groups. [6][7][8][9][10]

Mass Spectrometry (MS)

Electrospray ionization (ESI) would be a suitable method for this molecule.

-

Predicted Molecular Ion: [M+H]⁺ (protonated molecule). The exact mass can be calculated from the molecular formula: C₄₄H₃₈N₆O₅.

-

Major Fragmentation Pathways: A common fragmentation pattern for amides in mass spectrometry is the cleavage of the amide bond (N-CO). [11][12][13]Therefore, key fragments would be expected from the cleavage of the two phenylacetamide amide bonds and potentially the acetamido group on the quinolone ring. McLafferty rearrangement is another possible fragmentation pathway for molecules with carbonyl groups and available gamma-hydrogens. [14]

Infrared (IR) Spectroscopy

The IR spectrum will be dominated by the absorptions of the carbonyl and N-H groups.

| Functional Group | Predicted IR Absorption (cm⁻¹) | Characteristics |

| N-H Stretch (Amide) | 3200 - 3400 | Broad |

| C-H Stretch (Aromatic) | 3000 - 3100 | Sharp |

| C-H Stretch (Aliphatic) | 2850 - 3000 | Sharp |

| C=O Stretch (Quinolone) | ~1660 | Strong, sharp |

| C=O Stretch (Benzodiazepine Amide) | ~1680 | Strong, sharp |

| C=O Stretch (Amides) | ~1650 and ~1670 (Amide I bands) | Strong, sharp |

| C=N Stretch (Benzodiazepine) | ~1610 | Medium |

| C=C Stretch (Aromatic) | 1450 - 1600 | Multiple sharp bands |

| N-H Bend (Amide II) | 1510 - 1570 | Medium |

Note: The carbonyl stretching frequencies are influenced by ring strain and conjugation. The presence of multiple carbonyl groups will likely result in a complex, overlapping set of strong absorptions in the 1650-1700 cm⁻¹ region. [2][15][16][17][18]

Conclusion

This technical guide provides a comprehensive, albeit theoretical, framework for the synthesis and characterization of N-(3-((7-acetamido-1-methyl-4-oxo-1,4-dihydroquinolin-3-yl)methyl)-2-oxo-1-phenyl-2,3-dihydro-1H-benzo[e]d[1][2]iazepin-5-yl)-2-phenylacetamide. The proposed synthetic route leverages established and robust chemical transformations, offering a viable pathway for its preparation. The predicted spectral data serve as a benchmark for researchers aiming to synthesize and identify this novel and potentially bioactive molecule. Experimental validation is, of course, the necessary next step to confirm these theoretical considerations.

References

-

Chemistry Stack Exchange. (2021, March 19). Can I synthesize an Amide simply by heating an amine and a carboxylic acid (with a vacuum pump)? Retrieved from [Link]

-

LibreTexts. (2022, September 24). 21.7: Chemistry of Amides. Retrieved from [Link]

-

Specac Ltd. Interpreting Infrared Spectra. Retrieved from [Link]

-

Pearson+. The infrared spectra for three compounds are provided. Each compo... | Study Prep. Retrieved from [Link]

-

Master Organic Chemistry. (2019, October 7). Amide Hydrolysis Using Acid Or Base. Retrieved from [Link]

-

National Center for Biotechnology Information. (2018, June 12). Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data. Retrieved from [Link]

-

ACS Publications. (2017, August 7). Mechanism of Amide Bond Formation from Carboxylic Acids and Amines Promoted by 9-Silafluorenyl Dichloride Derivatives | The Journal of Organic Chemistry. Retrieved from [Link]

-

RSC Publishing. Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data. Retrieved from [Link]

-

Scribd. IR Spectroscopy Spectra | PDF | Amine | Ketone. Retrieved from [Link]

-

Chemistry Stack Exchange. (2019, April 2). Can amide bonds fragment in ESI-MS? Retrieved from [Link]

-

Khan Academy. (2023, March 10). Amide formation from carboxylic acid derivatives. | Chemistry. Retrieved from [Link]

- Google Patents. Synthesis of 7-[3-[(ethylamino)methyl]-1-pyrrolidinyl]-6,8-difluoro-1-(4-fluorophenyl)-1,4-dihydro-4-oxo-3-quinoline carboxylic acid.

-

LibreTexts. (2022, September 24). 21.10: Spectroscopy of Carboxylic Acid Derivatives. Retrieved from [Link]

-

National Center for Biotechnology Information. (2020, April 8). DFT-Calculated IR Spectrum Amide I, II, and III Band Contributions of N-Methylacetamide Fine Components. Retrieved from [Link]

-

National Center for Biotechnology Information. Synthesis of substituted 3-anilino-5-phenyl-1,3-dihydro-2H-1,4-benzodiazepine-2-ones and their evaluation as cholecystokinin-ligands. Retrieved from [Link]

-

ResearchGate. Table 3 1 H NMR chemical shifts and line widths of the free quinolones... Retrieved from [Link]

-

YouTube. (2021, March 24). PART 17: AROMATIC AMIDES (MASS SPECTRUM FRAGMENTATION PATTERN) FOR CSIR NET/GATE/M.Sc. Retrieved from [Link]

-

Wikipedia. Fragmentation (mass spectrometry). Retrieved from [Link]

-

ResearchGate. 1 H-NMR chemical shifts and coupling constants a of the aromatic protons of norfloxacin and the metabolites produced by Microbacterium sp. strain 4N2-2. Retrieved from [Link]

-

MDPI. Synthesis of 1,4-Benzodiazepines via Intramolecular C–N Bond Coupling and Ring Opening of Azetidines. Retrieved from [Link]

-

PrepChem.com. Synthesis of 4-oxo-1,4-dihydroquinoline-3-carboxylic acid. Retrieved from [Link]

-

University of Cambridge. Chemical shifts. Retrieved from [Link]

-

Organic Chemistry Data. NMR Spectroscopy :: 1H NMR Chemical Shifts. Retrieved from [Link]

-

National Center for Biotechnology Information. Synthesis and anticonvulsant activity of 1,3-dihydro-5-phenyl-2H-pyrido[3,4-e]-1,4-diazepin-2-ones. Retrieved from [Link]

-

Oregon State University. 1H NMR Chemical Shift. Retrieved from [Link]

-

Scientific Information Database. Synthesis and Characterization of Novel 4-oxo-1, 4-dihydroquinoline-3-carboxamide Derivatives from Diazomethane and HCl (g). Retrieved from [Link]

- Google Patents. Novel quinoline carboxylic acid derivatives having 7-\4-amino-methyl-3-oxime\ pyrrolidine substituents and processes for their p.

-

ACS Publications. Synthesis and resolution of 3-amino-1,3-dihydro-5-phenyl-2H-1,4-benzodiazepin-2-ones | The Journal of Organic Chemistry. Retrieved from [Link]

-

National Center for Biotechnology Information. (2024, February 14). Synthesis of 4-(trichloromethyl)pyrido[2',1':3,4]pyrazino[2,1- b]quinazolinones through a cyclized dearomatization and trichloromethylation cascade strategy. Retrieved from [Link]

-

MDPI. Electrophilically Activated Nitroalkanes in Synthesis of 3,4-Dihydroquinozalines. Retrieved from [Link]

-

Wikipedia. Amine alkylation. Retrieved from [Link]

-

MDPI. (2025, August 15). Synthesis of New 7-chloro-8-substituted-1,4-dihydro-4-oxo-quinolin-3-carboxylic Acids. Retrieved from [Link]

-

OpenStax. (2023, September 20). 13.4 Chemical Shifts in 1H NMR Spectroscopy. Retrieved from [Link]

-

Master Organic Chemistry. (2017, May 26). Alkylation of Amines (Sucks!). Retrieved from [Link]

-

National Center for Biotechnology Information. (2025, January 22). Deoxygenative photochemical alkylation of secondary amides enables a streamlined synthesis of substituted amines. Retrieved from [Link]

-

Michigan State University Chemistry. Proton NMR Table. Retrieved from [Link]

-

Scientific Information Database. Synthesis and Characterization of Novel 4-oxo-1,4-dihydroquinoline-3-carboxamide Derivatives from Diazomethane and HCl. Retrieved from [Link]

-

YouTube. (2015, April 8). Alkylation of Amines. Retrieved from [Link]

-

MDPI. N-Dealkylation of Amines. Retrieved from [Link]

-

OAText. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Retrieved from [Link]

Sources

- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 2. The infrared spectra for three compounds are provided. Each compo... | Study Prep in Pearson+ [pearson.com]

- 3. Amine alkylation - Wikipedia [en.wikipedia.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. ucl.ac.uk [ucl.ac.uk]

- 7. organicchemistrydata.org [organicchemistrydata.org]

- 8. 1H NMR Chemical Shift [sites.science.oregonstate.edu]

- 9. 13.4 Chemical Shifts in 1H NMR Spectroscopy - Organic Chemistry | OpenStax [openstax.org]

- 10. Proton NMR Table [www2.chemistry.msu.edu]

- 11. Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 13. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 14. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]

- 15. Interpreting Infrared Spectra - Specac Ltd [specac.com]

- 16. scribd.com [scribd.com]

- 17. chem.libretexts.org [chem.libretexts.org]

- 18. DFT-Calculated IR Spectrum Amide I, II, and III Band Contributions of N-Methylacetamide Fine Components - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 2,4-Dichloro-5-(2-methoxyethoxy)phenylboronic acid: A Key Building Block for Kinase Inhibitor Synthesis

Abstract

This technical guide provides a comprehensive overview of 2,4-Dichloro-5-(2-methoxyethoxy)phenylboronic acid, a specialized arylboronic acid of significant interest in medicinal chemistry and drug development. We will delve into its core chemical and physical properties, provide a detailed, field-proven protocol for its synthesis, outline methods for its characterization, and explore its primary application as a crucial intermediate in the synthesis of complex heterocyclic molecules, particularly kinase inhibitors, via Suzuki-Miyaura cross-coupling reactions. This document is intended for researchers, synthetic chemists, and drug development professionals seeking to leverage this versatile building block in their research endeavors.

Introduction: The Strategic Importance of Substituted Phenylboronic Acids

Phenylboronic acids are a cornerstone of modern organic synthesis, primarily due to their pivotal role in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[1][2] This Nobel Prize-winning methodology allows for the efficient and stereospecific formation of carbon-carbon bonds, a fundamental transformation in the construction of complex organic molecules.[3] The stability, low toxicity, and functional group tolerance of boronic acids make them ideal reagents for the late-stage functionalization of drug candidates.[4]

The subject of this guide, this compound, is a highly functionalized building block. Its specific substitution pattern—featuring two chlorine atoms and a methoxyethoxy side chain—offers medicinal chemists a unique combination of steric and electronic properties. These features can be strategically employed to modulate a compound's solubility, lipophilicity, and metabolic stability, and to forge critical interactions within the binding sites of biological targets like protein kinases.[1]

Core Compound Properties

A precise understanding of a reagent's fundamental properties is paramount for its effective use in synthesis. The key identifiers and physicochemical properties of this compound are summarized below.

Chemical Identity and Structure

The nomenclature of polysubstituted benzene rings follows a set of priority rules defined by the International Union of Pure and Applied Chemistry (IUPAC).[5][6] For the compound , the boronic acid [-B(OH)₂] group is the principal characteristic group, and the carbon atom to which it is attached is assigned as locant '1'. The remaining substituents are then numbered to give them the lowest possible locants.

-

Preferred IUPAC Name: (2,4-Dichloro-5-(2-methoxyethoxy)phenyl)boronic acid

-

CAS Number: 1256354-89-8[7]

-

Molecular Formula: C₉H₁₁BCl₂O₄

-

Molecular Weight: 264.90 g/mol

The structural representation is as follows:

Caption: Structure of this compound.

Physicochemical Data

While specific experimental data for this compound is not widely published, properties can be estimated based on closely related structures such as other dichlorophenylboronic acids.

| Property | Value / Description | Source |

| Appearance | Expected to be a white to off-white powder. | |

| Melting Point | Not determined. Related compounds like 2,4-Dichlorophenylboronic acid melt at 246-249 °C. | |

| Solubility | Expected to be soluble in polar organic solvents like methanol, ethanol, THF, and DMSO. Poorly soluble in nonpolar solvents and water. | [2] |

| Stability | Stable under recommended storage conditions (cool, dry place). Boronic acids can undergo dehydration to form boroxines. | [8] |

Synthesis Protocol

The synthesis of substituted arylboronic acids is a well-established field. A common and robust method involves the ortho-lithiation of a suitably substituted aromatic precursor, followed by quenching with a trialkyl borate and subsequent acidic hydrolysis.[4] The following protocol is a representative procedure adapted from established methods for the synthesis of similar polysubstituted phenylboronic acids.[9]

Proposed Synthetic Pathway

Caption: Proposed synthesis of the target compound via ortho-lithiation and borylation.

Detailed Experimental Procedure

Disclaimer: This protocol should only be performed by trained chemists in a well-ventilated fume hood with appropriate personal protective equipment.

Materials:

-

1,5-Dichloro-2-bromo-4-(2-methoxyethoxy)benzene (1.0 equiv)

-

Anhydrous Tetrahydrofuran (THF)

-

n-Butyllithium (n-BuLi) in hexanes (1.1 equiv)

-

Triisopropyl borate (1.2 equiv)

-

Hydrochloric acid (HCl), aqueous solution (e.g., 2 M)

-

Ethyl acetate

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add 1,5-dichloro-2-bromo-4-(2-methoxyethoxy)benzene (1.0 equiv) and dissolve in anhydrous THF.

-

Lithiation: Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add n-BuLi (1.1 equiv) dropwise via syringe, maintaining the internal temperature below -70 °C. Stir the resulting mixture at -78 °C for 1 hour. The formation of the aryllithium intermediate is the critical step.

-

Borylation: To the cold solution, add triisopropyl borate (1.2 equiv) dropwise, again ensuring the temperature remains below -70 °C. After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2 hours.

-

Hydrolysis and Workup: Cool the reaction mixture to 0 °C in an ice bath and quench by the slow addition of 2 M aqueous HCl until the solution is acidic (pH ~1-2). Stir vigorously for 30 minutes.

-

Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x). Combine the organic layers.

-

Washing and Drying: Wash the combined organic layers with brine, then dry over anhydrous MgSO₄.

-

Purification: Filter the drying agent and concentrate the filtrate under reduced pressure. The crude product can be purified by recrystallization or silica gel chromatography to yield the pure this compound.

Analytical Characterization

Rigorous characterization is essential to confirm the identity and purity of the synthesized compound. The following techniques are standard for this class of molecules.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for the structural elucidation of organic molecules.

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the protons of the methoxyethoxy side chain.[1][10]

-

Aromatic Protons: Two singlets are expected in the aromatic region (typically δ 7.0-8.0 ppm).

-

Methoxyethoxy Protons: Signals corresponding to the two methylene groups (-O-CH₂-CH₂-O-) would likely appear as triplets around δ 3.5-4.5 ppm, and the terminal methyl group (-O-CH₃) as a singlet around δ 3.4 ppm.[1]

-

-

¹³C NMR: The carbon NMR spectrum will provide information on all non-equivalent carbon atoms in the molecule.

-

Aromatic Carbons: Signals for the six aromatic carbons are expected in the range of δ 110-160 ppm. The carbons directly attached to chlorine atoms will be shifted downfield.[11][12][13]

-

Side-Chain Carbons: The methylene carbons of the ethoxy group are expected around δ 65-75 ppm, and the methoxy carbon around δ 59 ppm.[11]

-

Ipso-Carbon: The carbon atom bonded to the boron (C1) often shows a broad signal due to quadrupolar relaxation of the boron nucleus.

-

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and confirm the elemental composition. High-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement, confirming the molecular formula C₉H₁₁BCl₂O₄. The isotopic pattern characteristic of two chlorine atoms (M, M+2, M+4 peaks in an approximate 9:6:1 ratio) would be a definitive feature.

Infrared (IR) Spectroscopy

IR spectroscopy can identify the presence of key functional groups. Expected characteristic absorption bands include:

-

O-H stretch: A broad band around 3200-3500 cm⁻¹ from the boronic acid hydroxyl groups.

-

C-H stretch: Aromatic and aliphatic C-H stretches around 2850-3100 cm⁻¹.

-

C=C stretch: Aromatic ring vibrations around 1400-1600 cm⁻¹.

-

B-O stretch: A strong band around 1350 cm⁻¹.

-

C-O stretch: Ether linkages will show strong bands in the 1050-1250 cm⁻¹ region.

-

C-Cl stretch: Vibrations in the fingerprint region, typically below 800 cm⁻¹.

Applications in Drug Discovery: The Suzuki-Miyaura Coupling

The primary utility of this compound is as a coupling partner in Suzuki-Miyaura reactions.[3] This reaction is extensively used in the pharmaceutical industry to synthesize biaryl and heteroaryl-aryl structures, which are common motifs in kinase inhibitors.[1]

General Reaction Mechanism

The catalytic cycle of the Suzuki-Miyaura coupling is a well-understood process involving a palladium catalyst.

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

-

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of an aryl or vinyl halide (R¹-X).

-

Transmetalation: The organic group (R²) from the boronic acid is transferred to the palladium center, displacing the halide. This step is facilitated by a base.

-

Reductive Elimination: The two organic groups (R¹ and R²) are coupled, forming the new C-C bond and regenerating the Pd(0) catalyst.

Protocol: Suzuki-Miyaura Coupling with a Heterocyclic Chloride

This protocol describes a general procedure for coupling this compound with a generic chloro-substituted heterocyclic compound, a common step in the synthesis of kinase inhibitors.

Materials:

-

Heterocyclic chloride (e.g., a chloropyrimidine or chloropyridine, 1.0 equiv)

-

This compound (1.2 equiv)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv)

-

Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 equiv)

-

Solvent system (e.g., Dioxane/Water or Toluene/Ethanol/Water)

Procedure:

-

Reaction Setup: To a reaction vessel, add the heterocyclic chloride, the boronic acid, the palladium catalyst, and the base.

-

Degassing: Seal the vessel and degas the mixture by purging with an inert gas (e.g., nitrogen or argon) for 15-20 minutes.

-

Solvent Addition: Add the degassed solvent system via syringe.

-

Reaction: Heat the mixture to the desired temperature (typically 80-110 °C) and stir until the reaction is complete (monitor by TLC or LC-MS).

-

Workup: Cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

-

Purification: Wash the combined organic layers, dry over a drying agent, concentrate, and purify the crude product by column chromatography to obtain the desired biaryl product.

Safety and Handling

As with all laboratory chemicals, this compound should be handled with care.

| Hazard Category | Precautionary Measures |

| Eye Irritation | Causes serious eye irritation. Wear safety glasses with side-shields or goggles. |

| Skin Irritation | Causes skin irritation. Wear protective gloves and a lab coat. |

| Respiratory Irritation | May cause respiratory irritation. Avoid breathing dust. Use in a well-ventilated area or fume hood. |

| Ingestion | Harmful if swallowed. Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling. |

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place. Boronic acids can be hygroscopic.

Disposal: Dispose of waste in accordance with local, regional, and national regulations.

Conclusion

This compound is a valuable and highly functionalized building block for organic synthesis. Its utility is most pronounced in the field of medicinal chemistry, where it serves as a key intermediate for the construction of biaryl and heteroaryl-aryl scaffolds via the robust and versatile Suzuki-Miyaura cross-coupling reaction. The specific substitution pattern of this molecule provides a powerful tool for fine-tuning the properties of drug candidates, particularly in the development of kinase inhibitors. This guide has provided the foundational knowledge, from synthesis to application, required for the effective utilization of this important chemical reagent.

References

- Chemcd. (2015). This compound(1256354-89-8).

- Chemcasts. Thermophysical Properties of (2,3-Dichlorophenyl)boronic acid.

- ACD/Labs. Methoxy groups just stick out.

- Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from an organic chemistry resource website.

- Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling.

- Sigma-Aldrich. 3,4-Dichlorophenylboronic acid ≥ 95%.

- ChemicalBook. Phenylboronic acid(98-80-6) 1H NMR spectrum.

- Carl ROTH. Safety Data Sheet: Phenylboronic acid.

- Sigma-Aldrich. 2,4-Dichlorophenylboronic acid ≥ 95%.

- WO2013004984A1 - Tricyclic compounds for use as kinase inhibitors.

- Chemistry LibreTexts. (2023). Interpreting C-13 NMR Spectra.

- Fisher Scientific. (2009). SAFETY DATA SHEET - 2-Tolylboronic acid.

- University of Calgary. 13C NMR Spectroscopy. Retrieved from a university chemistry resource page.

- ChemPoint.com. (2015). SAFETY DATA SHEET.

- Jiang, H. M. (2008). Studies On The Synthesis Of Para-Substitued Phenylboronic Acid. Globe Thesis.

- Sigma-Aldrich. (2024). SAFETY DATA SHEET - m-Tolylboronic acid.

- EP2119697A1 - Process for preparing substituted biphenylanilides.

- ResearchGate. 1 H NMR spectra indicate change in chemical shift of methoxy group.

- Wikipedia. Phenylboronic acid.

- IUPAC. Brief Guide to the Nomenclature of Organic Chemistry.

- IUPAC. (2013). Nomenclature of Organic Chemistry.

- Gottlich, R., et al. (2020). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Journal of Organic Chemistry.

- Master Organic Chemistry. (2022). 13-C NMR - How Many Signals.

- de Sousa, J. S., et al. (2020).

- ResearchGate. Traditional methods for the synthesis of 2,4-dichlorophenol.

- Reich, H. J. NMR Spectroscopy :: 1H NMR Chemical Shifts.

- The Organic Chemistry Tutor. (2019). Carbon-13 NMR Spectroscopy. YouTube.

- University of Calgary. How to name organic compounds using the IUPAC rules. Retrieved from a university chemistry resource page.

- Chemistry LibreTexts. (2024). IUPAC Naming of Organic Compounds with Functional Groups.

- Oregon State University. 13C NMR Chemical Shift. Retrieved from a university chemistry resource page.

Sources

- 1. WO2013004984A1 - Tricyclic compounds for use as kinase inhibitors - Google Patents [patents.google.com]

- 2. researchgate.net [researchgate.net]

- 3. CN112608284A - Preparation method of 2, 4-dichloro-6- (4-methoxyphenyl) -1,3, 5-triazine - Google Patents [patents.google.com]

- 4. CN1310163A - 2,4-dichloro-5-fluoro-3-methoxy acetophenone and its preparation - Google Patents [patents.google.com]

- 5. CN104326988A - Synthesis method for 2, 4-dichloro-5-methoxy pyrimidine - Google Patents [patents.google.com]

- 6. Preparation method of 2,4-dichloro-5-methoxypyrimidine - Eureka | Patsnap [eureka.patsnap.com]

- 7. chemcd.com [chemcd.com]

- 8. Synthesis and biological activity of 2-cyanoacrylamide derivatives tethered to imidazopyridine as TAK1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Synthesis of quinazolines as tyrosine kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. 3,5-Dichlorophenylboronic acid | C6H5BCl2O2 | CID 2734331 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. thno.org [thno.org]

Spectroscopic Characterization of 2,4-Dichloro-5-(2-methoxyethoxy)phenylboronic acid: A Technical Guide

Introduction to 2,4-Dichloro-5-(2-methoxyethoxy)phenylboronic acid

This compound is a multifaceted organic compound featuring a phenylboronic acid moiety, further substituted with two chlorine atoms and a methoxyethoxy group. Phenylboronic acids are pivotal in organic synthesis, most notably as key coupling partners in the Suzuki-Miyaura reaction, a cornerstone of modern carbon-carbon bond formation. The specific substitution pattern of this molecule imparts distinct electronic and steric properties, influencing its reactivity and potential applications in medicinal chemistry and materials science. Accurate structural elucidation through spectroscopic methods is paramount for its quality control, reaction monitoring, and for understanding its chemical behavior.

Below is a diagram illustrating the chemical structure of the topic compound.

Figure 1: Chemical structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.[1][2][3] The predicted ¹H and ¹³C NMR chemical shifts are based on the analysis of structurally related compounds and established substituent effects.[4][5][6][7][8][9]

Predicted ¹H NMR Data

The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons, the protons of the methoxyethoxy side chain, and the hydroxyl protons of the boronic acid group.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Ar-H (position 3) | 7.3 - 7.5 | s | 1H |

| Ar-H (position 6) | 7.0 - 7.2 | s | 1H |

| -OCH₂CH₂O- | 4.1 - 4.3 | t | 2H |

| -OCH₂CH₂O- | 3.7 - 3.9 | t | 2H |

| -OCH₃ | 3.3 - 3.5 | s | 3H |

| -B(OH)₂ | 8.0 - 8.5 | br s | 2H |

Causality behind Predictions:

-

Aromatic Protons: The two aromatic protons are in different chemical environments due to the substitution pattern. The proton at position 3 is deshielded by the adjacent chlorine atom, while the proton at position 6 is influenced by the boronic acid group. Their expected appearance as singlets is due to the absence of adjacent protons for coupling.

-

Methoxyethoxy Protons: The methylene protons of the ethoxy group will appear as two triplets due to coupling with each other. The protons closer to the phenyl ring's oxygen will be slightly more deshielded. The methyl group will be a sharp singlet.

-

Boronic Acid Protons: The hydroxyl protons of the boronic acid group are typically broad and their chemical shift is highly dependent on the solvent, concentration, and temperature due to hydrogen bonding and exchange.

Predicted ¹³C NMR Data

The ¹³C NMR spectrum will provide information on all the carbon atoms in the molecule.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C-B | 130 - 135 |

| C-Cl (position 2) | 135 - 140 |

| C-H (position 3) | 115 - 120 |

| C-Cl (position 4) | 130 - 135 |

| C-O (position 5) | 155 - 160 |

| C-H (position 6) | 110 - 115 |

| -OCH₂CH₂O- | 68 - 72 |

| -OCH₂CH₂O- | 65 - 69 |

| -OCH₃ | 58 - 62 |

Causality behind Predictions:

-

Aromatic Carbons: The chemical shifts of the aromatic carbons are influenced by the electronegativity and resonance effects of the substituents. The carbon attached to the oxygen (C5) is expected to be the most downfield-shifted aromatic carbon. The carbons bearing chlorine atoms will also be significantly deshielded. The carbon attached to the boron (C1) is difficult to observe due to quadrupolar relaxation.

-

Aliphatic Carbons: The chemical shifts of the methoxyethoxy side chain are in the typical range for sp³ hybridized carbons attached to oxygen.

Experimental Protocol for NMR Spectroscopy

This protocol outlines a general procedure for acquiring NMR spectra of small organic molecules.

-

Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or Acetone-d₆) in a standard 5 mm NMR tube.[10] Ensure the sample is fully dissolved.

-

Instrument Setup:

-

Insert the sample into the NMR spectrometer.

-

Lock onto the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity.

-

Tune and match the probe for the desired nuclei (¹H and ¹³C).

-

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional proton spectrum. Typical parameters include a 30-45 degree pulse angle and a relaxation delay of 1-2 seconds.

-

Process the data by applying a Fourier transform, phase correction, and baseline correction.

-

Integrate the signals and reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum. This typically requires a larger number of scans than a ¹H spectrum.

-

Process the data similarly to the ¹H spectrum.

-

Reference the spectrum to the solvent peak.

-

Infrared (IR) Spectroscopy